Methyl 4-(5-methylpyrazol-1-yl)benzoate
Description
Methyl 4-(5-methylpyrazol-1-yl)benzoate is a benzoate ester derivative featuring a 5-methyl-substituted pyrazole ring at the para position of the aromatic core. Pyrazole-containing compounds are of interest due to their diverse applications, including antimicrobial, anti-inflammatory, and anticancer activities, as demonstrated by structurally related molecules .
Properties
IUPAC Name |
methyl 4-(5-methylpyrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-8-13-14(9)11-5-3-10(4-6-11)12(15)16-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUZHZYGFOSJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between Methyl 4-(5-methylpyrazol-1-yl)benzoate and analogous compounds from the evidence:
Key Observations:
- Heterocycle Diversity: Unlike quinolines (C1–C7) or pyridazines (I-6230), the target compound utilizes a pyrazole ring, which is smaller and more electron-rich. This may enhance binding specificity in biological systems compared to bulkier heterocycles .
- Substituent Effects: The 5-methyl group on the pyrazole in the target compound contrasts with the 3-methyl and 4-chlorobenzoyl groups in the antibacterial pyrazole derivative from .
- Ester Group : The methyl ester in the target compound may offer higher metabolic stability compared to ethyl esters (e.g., I-6230) but lower lipophilicity than chlorobenzoate derivatives (), impacting solubility and membrane permeability .
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